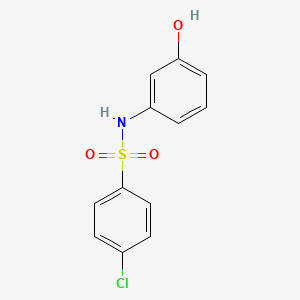

![molecular formula C16H14N2O6 B5524797 methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, typically starting from basic aromatic compounds or through condensation reactions. For instance, various substituted benzoyl compounds can be synthesized via reactions involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, indicating a pathway that might be applicable to the synthesis of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (Shestopalov, Emelianova, & Nesterov, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate features hydrogen bonding that plays a significant role in their crystal structure. For example, compounds have been reported to form hydrogen-bonded sheets and chains through N-H...O and C-H...O hydrogen bonds, which could also suggest the presence of similar structural motifs in methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The compound's chemical reactions, particularly those involving nitro and methoxy groups, are significant for understanding its behavior. For instance, the presence of a nitro group can influence the reaction mechanisms and rates, as seen in studies on related nitro-substituted compounds (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005). Methoxy groups also play a role in the electronic and structural properties of benzene derivatives, impacting their vibrational spectra and electronic characteristics (Rajalakshmy, 2018).

Physical Properties Analysis

Physical properties such as crystallinity, melting points, and solubility are influenced by the compound's molecular structure. The interaction between nitro and methoxy groups with the benzene ring can affect these properties, as observed in related compounds. For instance, the crystal structure of compounds with similar functional groups is stabilized by intra- and intermolecular hydrogen bonds, suggesting that methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate could exhibit specific crystalline characteristics conducive to solid-state stability (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and susceptibility to various chemical reactions, are critical for understanding the compound's applications and behavior in different environments. The functional groups present in methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, such as the nitro and methoxy groups, significantly influence its chemical properties. For example, the nitro group can participate in redox reactions, while the methoxy group affects the electron distribution within the molecule, impacting its reactivity (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Wissenschaftliche Forschungsanwendungen

Inhibition of Fungal Growth and Toxin Production

A study on the inhibition of Aspergillus growth and aflatoxin release by derivatives of benzoic acid demonstrated that compounds like methyl benzoate effectively reduce both mycelial growth and aflatoxin release by Aspergillus flavus and A. parasiticus. This suggests potential applications of such compounds as fungicides (Chipley & Uraih, 1980).

Advancements in Polymer Science

Research on polyaniline doped by a new class of dopants, including substituted benzoic acids, revealed that benzoic acids can significantly enhance the electrical conductivity of polyaniline, indicating applications in conductive materials and electronic devices (Amarnath & Palaniappan, 2005).

Photostabilization Properties

The study on phenolic-type stabilizers as generators and quenchers of singlet molecular oxygen highlighted that compounds like methyl 2-methoxybenzoate are efficient O2(1Δg) scavengers, suggesting their use in photostabilization and protection of materials from degradation under light exposure (Soltermann et al., 1995).

Photopolymerization Applications

A novel compound related to the methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate structure was proposed as a photoiniferter, showing promise in initiating and controlling the photopolymerization process. This application is crucial in developing advanced materials with tailored properties (Guillaneuf et al., 2010).

Solubility and Molecular Interaction Studies

Research on Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase provided insights into the solubility and molecular interactions of various benzoic acid derivatives, including nitrobenzoic acid and methoxybenzoic acid. Understanding these properties is vital for designing drugs and chemicals with desired solubility and distribution characteristics (Hart et al., 2015).

Eigenschaften

IUPAC Name |

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-14-8-7-10(9-13(14)18(21)22)15(19)17-12-6-4-3-5-11(12)16(20)24-2/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPBCGMRSITHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

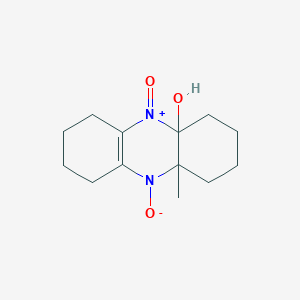

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

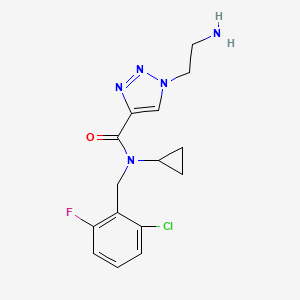

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

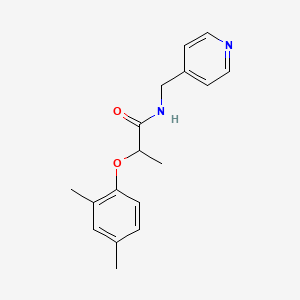

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)